molecular formula C19H20N4O4S B11320863 5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide

5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11320863
M. Wt: 400.5 g/mol
InChI Key: QOXDAOBAUTVXPO-UHFFFAOYSA-N
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Description

5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms. The presence of methoxy, methylsulfamoyl, and carboxamide groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carboxamide group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving pyrazole derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The pyrazole core can interact with enzymes and receptors, modulating their activity. The methoxy and methylsulfamoyl groups can further influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of 5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

3-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H20N4O4S/c1-12-5-4-6-14(9-12)21-19(24)16-11-15(22-23-16)13-7-8-17(27-3)18(10-13)28(25,26)20-2/h4-11,20H,1-3H3,(H,21,24)(H,22,23)

InChI Key

QOXDAOBAUTVXPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=NN2)C3=CC(=C(C=C3)OC)S(=O)(=O)NC

Origin of Product

United States

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